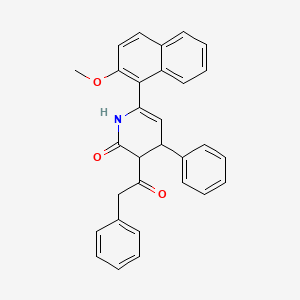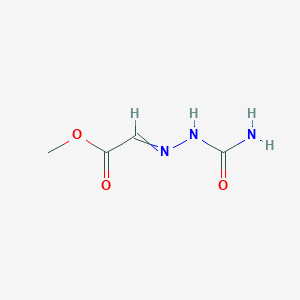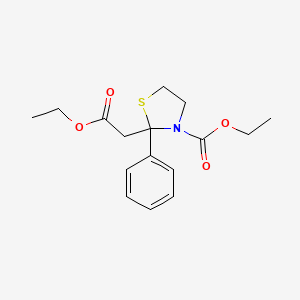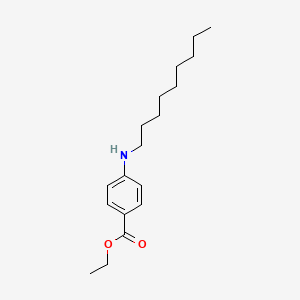
4-Methylquinazoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylquinazoline-2-carboxamide is a heterocyclic aromatic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methyl group at the 4-position and a carboxamide group at the 2-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with acetic anhydride, followed by cyclization to form the quinazoline ring. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., BF3-Et2O) can be used to enhance the reaction efficiency. The reaction parameters, including temperature, time, and molar ratios of reactants, are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylquinazoline-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monopermaleic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
- Quinazoline N-oxides
- Aminoquinazolines
- Substituted quinazolines with various functional groups .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Mécanisme D'action
The mechanism of action of 4-Methylquinazoline-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, it inhibits the growth of Plasmodium falciparum by targeting key enzymes involved in the parasite’s metabolic pathways . In cancer research, it may inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
- Quinazoline-2-carboxamide
- 4-Methylquinazoline
- Quinazoline N-oxides
Comparison: 4-Methylquinazoline-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties. Compared to quinazoline-2-carboxamide, the methyl group at the 4-position enhances its lipophilicity and potentially its biological activity. Quinazoline N-oxides, on the other hand, are more reactive intermediates used in further chemical transformations .
Propriétés
Numéro CAS |
13535-92-7 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
4-methylquinazoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O/c1-6-7-4-2-3-5-8(7)13-10(12-6)9(11)14/h2-5H,1H3,(H2,11,14) |
Clé InChI |
RNRDSFASSMRPKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC2=CC=CC=C12)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)



![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)



![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)

